molecular formula C38H29F3O3SSi B6310278 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate CAS No. 1356628-47-1

9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate

Cat. No. B6310278
CAS RN: 1356628-47-1
M. Wt: 650.8 g/mol
InChI Key: COIRTDHMZTYXQG-UHFFFAOYSA-N
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Description

9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate (DBSBT) is a triflate derivative of the benzo[b]triphenylene (BTP) molecule. It is a highly versatile compound with a wide range of applications in organic synthesis, materials science, and biochemistry. It has been used extensively in the synthesis of complex organic molecules, including polymers precursors, organic dyes, and pharmaceuticals. In addition, DBSBT has been used in the development of new materials and devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Furthermore, it has found application in the study of biochemical and physiological processes, such as enzyme inhibition, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

The mechanism of action of 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate is not well understood. However, it is believed to be related to its ability to form strong non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can affect the structure and function of the macromolecule, leading to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that it can inhibit the activity of certain enzymes, such as phosphatases and kinases. It has also been shown to modulate protein-protein interactions, which can affect signal transduction pathways and gene expression. In addition, this compound has been shown to induce apoptosis in certain types of cancer cells, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate in laboratory experiments include its high solubility in organic solvents, its stability in a wide range of pH values, and its low toxicity. Furthermore, it is relatively easy to synthesize and can be used in a variety of chemical reactions. However, the use of this compound in laboratory experiments is limited by its relatively high cost and the lack of detailed information about its biochemical and physiological effects.

Future Directions

The future of 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate in scientific research is promising. There is a need for further research into its biochemical and physiological effects, as well as its potential applications in materials science, organic synthesis, and biochemistry. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient and cost-effective methods of synthesis. Finally, more research is needed to explore the potential of this compound as a therapeutic agent, such as in the treatment of cancer.

Synthesis Methods

9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate can be synthesized from commercially available starting materials, such as benzoic acid and trimethylsilyl chloride. The synthesis of this compound involves the conversion of benzoic acid to benzo[b]triphenylene (BTP) by an acid-catalyzed condensation reaction, followed by the reaction of BTP with trimethylsilyl chloride and triflic anhydride to form the triflate derivative. The overall reaction is shown below:
Benzoic acid + Trimethylsilyl chloride + Triflic anhydride → this compound

Scientific Research Applications

9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate has found wide application in scientific research, particularly in the fields of materials science, organic synthesis, and biochemistry. In materials science, this compound has been used in the synthesis of polymers precursors, organic dyes, and organic field-effect transistors (OFETs). In organic synthesis, it has been used to synthesize complex organic molecules, such as pharmaceuticals and polymers precursors. In biochemistry, this compound has been used in the study of biochemical and physiological processes, such as enzyme inhibition, protein-protein interactions, and signal transduction pathways.

properties

IUPAC Name

(9,14-diphenyl-11-trimethylsilylbenzo[b]triphenylen-12-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H29F3O3SSi/c1-46(2,3)33-23-31-30(22-32(33)44-45(42,43)38(39,40)41)34(24-14-6-4-7-15-24)36-28-20-12-10-18-26(28)27-19-11-13-21-29(27)37(36)35(31)25-16-8-5-9-17-25/h4-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIRTDHMZTYXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C2C(=C1)C(=C3C4=CC=CC=C4C5=CC=CC=C5C3=C2C6=CC=CC=C6)C7=CC=CC=C7)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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